7,8-Difluoro-2-propylquinolin-4-amine
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Overview
Description
7,8-Difluoro-2-propylquinolin-4-amine is a chemical compound with the molecular formula C12H12F2N2. It belongs to the class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry and industrial processes . The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and stability, making it a valuable target for research and development.
Preparation Methods
The synthesis of 7,8-Difluoro-2-propylquinolin-4-amine involves several key steps:
Cyclization and Cycloaddition Reactions: These reactions are commonly used to construct the quinoline ring system.
Nucleophilic Substitution: Fluorine atoms can also be introduced via nucleophilic substitution reactions, where halogen atoms or diaza groups are replaced by fluorine.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7,8-Difluoro-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,8-Difluoro-2-propylquinolin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Difluoro-2-propylquinolin-4-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately causing cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
Comparison with Similar Compounds
7,8-Difluoro-2-propylquinolin-4-amine can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-chloroquinoline: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
5,7,8-Trifluoroquinoline: This compound contains three fluorine atoms and exhibits different reactivity and applications compared to this compound.
6,7-Difluoro-5,8-dichloroquinoline:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
1189106-87-3 |
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Molecular Formula |
C12H12F2N2 |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
7,8-difluoro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H12F2N2/c1-2-3-7-6-10(15)8-4-5-9(13)11(14)12(8)16-7/h4-6H,2-3H2,1H3,(H2,15,16) |
InChI Key |
RTPDBTSICCWVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=C(C2=N1)F)F)N |
Origin of Product |
United States |
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